パルミチン酸-16,16,16-d3

説明

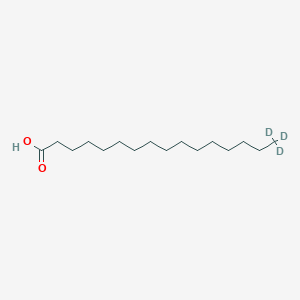

Palmitic acid, also known as hexadecanoic acid, is a saturated fatty acid commonly found in both animals and plants. It is a major component of palm oil and is also present in human and animal fat as well as dairy products. Palmitic acid plays a crucial role in cellular structure and metabolism, serving as a key building block for the lipid bilayer of cell membranes and as a substrate for energy production .

Synthesis Analysis

The synthesis of deuterium-labeled palmitic acids, such as palmitic acid-16,16,16-d3, involves the incorporation of deuterium atoms into the fatty acid chain. A versatile procedure for the preparation of deuterium-labeled palmitic acid has been described, which uses tris(triphenylphosphine)chlororhodium(I) as a catalyst for the incorporation of deuterium . Another synthesis route for highly deuterated palmitic acids involves the use of 2,2'-bithienyl, followed by alkylations and reductive desulfurisation10.

Molecular Structure Analysis

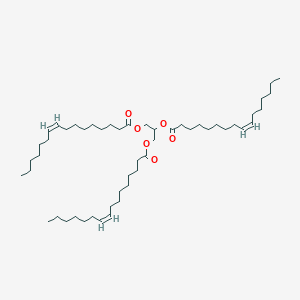

Palmitic acid is a long-chain carboxylic acid with a 16-carbon backbone. Its molecular structure consists of a saturated hydrocarbon chain with a terminal carboxyl group, which contributes to its amphiphilic nature. This structure allows palmitic acid to interact with various molecular assemblies, such as micelles and liposomes, influencing their surface structure and dynamic properties .

Chemical Reactions Analysis

Palmitic acid can undergo various chemical reactions due to its carboxyl group. It can be esterified to form triglycerides, which are the main form of stored energy in animals. In the human body, palmitic acid can be involved in protein palmitoylation, a post-translational modification that affects protein targeting and function . Additionally, palmitic acid can be converted into phospholipids, diacylglycerol, and ceramides, which are important for cell signaling and inflammatory responses .

Physical and Chemical Properties Analysis

Palmitic acid has a melting point of 62.9°C and is solid at room temperature. It is insoluble in water but soluble in organic solvents. In biological systems, palmitic acid can influence the phase behavior of lipid mixtures, such as those found in cell membranes. For example, mixtures of dipalmitoylphosphatidylcholine and palmitic acid exhibit various phase transitions and structural rearrangements depending on their composition and temperature . The physical properties of palmitic acid, such as its melting point and solubility, are important for its function in biological membranes and its metabolism within the body .

Case Studies

In the context of early human development, palmitic acid is essential for the formation of membrane, secretory, and transport lipids. It is also involved in the accumulation of adipose tissue in infants, with human milk providing a unique triglyceride structure that includes palmitic acid at the glycerol center carbon . Another study highlights the anti-inflammatory and antitumor activities of palmitic acid in prostate cancer cells, where it inhibits cell proliferation and metastasis by targeting the PI3K/Akt pathway . Additionally, the distribution of palmitic acid in plasma and chylomicron triglycerides has been studied in piglets, showing the importance of dietary triglyceride structure on the absorption and metabolism of palmitic acid .

科学的研究の応用

脂質量測定と代謝物量測定

パルミチン酸-16,16,16-d3は、脂質量測定と代謝物量測定の研究において重要な役割を果たします。パルミチン酸の主鎖に重水素を組み込むことで、研究者は脂質代謝経路を追跡し、脂質回転率を研究し、脂質関連疾患を調査することができます。 この化合物は安定同位体トレーサーとして機能し、細胞や組織内の脂質合成、分解、輸送を正確に定量化することができます .

細胞膜研究

細胞膜の脂質組成は、その構造、流動性、機能に大きく影響を与えます。this compoundは、膜ダイナミクスの探査に役立ちます。研究者は、それを用いて脂質の移動を追跡し、脂質ラフトを評価し、脂質とタンパク質の相互作用を調べます。 重水素標識パルミチン酸を導入することで、膜の構成と脂質-タンパク質結合部位についての洞察を得ることができます .

肥満とインスリン抵抗性研究

パルミチン酸は、肥満とインスリン抵抗性に関連する飽和脂肪酸です。this compoundは、研究者が内因性パルミチン酸と外因性パルミチン酸を区別することを可能にします。 その代謝を研究することで、インスリン抵抗性、炎症、脂質誘発細胞ストレスの根底にあるメカニズムを解明することができます .

安定同位体分解代謝物量測定(SIRM)

SIRM研究では、研究者はthis compoundのような同位体標識化合物を用いて、代謝フラックスを追跡します。 重水素標識パルミチン酸のさまざまな代謝物(例:アセチルCoA、クエン酸、脂肪酸)への取り込みを分析することで、クエン酸回路や脂肪生成などの代謝経路についての洞察を得ることができます .

エネルギー貯蔵と脂肪組織研究

パルミチン酸は、脂肪組織に貯蔵されているトリグリセリドの主要な構成要素です。重水素標識パルミチン酸は、研究者が脂肪細胞の分化、脂質滴の形成、脂肪酸の回転率を研究するのに役立ちます。 これは、エネルギー貯蔵、脂肪分解、脂肪組織の機能についての理解に貢献しています .

炎症と脂質シグナル伝達

This compoundは、炎症反応と脂質シグナル伝達経路に関与しています。研究者は、重水素標識パルミチン酸が免疫細胞の活性化、サイトカイン産生、脂質媒介炎症にどのように影響するかを調査しています。 これらのプロセスを理解することは、炎症性疾患の治療介入につながる可能性があります .

作用機序

Target of Action

Palmitic Acid-d3, also known as Palmitic acid-16,16,16-d3, primarily targets adipose-tissue-resident macrophages (ATMs) . ATMs play a crucial role in maintaining metabolic homeostasis and contribute to obesity-induced adipose tissue inflammation and metabolic dysfunction .

Mode of Action

The interaction of ATMs with fatty acids, including Palmitic Acid-d3, is central to their contrasting effects on metabolic homeostasis . The specificity of Palmitic Acid-d3 makes it a critical tool in lipidomics and metabolomics, shedding light on the intricate biochemical processes that underpin cellular function and energy storage mechanisms .

Biochemical Pathways

Palmitic Acid-d3 is incorporated into fatty acids and lipids through chain elongation and desaturation reactions . It affects the pathways related to lipid metabolism and energy storage . The compound’s interaction with ATMs can increase fatty acid levels , influencing the metabolic processes within these cells.

Pharmacokinetics

The pharmacokinetics of Palmitic Acid-d3 involves its synthesis by the enzymatic addition of deuterium to palmitate

Result of Action

The interaction of Palmitic Acid-d3 with ATMs can lead to an increase in fatty acid levels . This can contribute to obesity-induced adipose tissue inflammation and metabolic dysfunction . The compound’s action can also shed light on the intricate biochemical processes that underpin cellular function and energy storage mechanisms .

特性

IUPAC Name |

16,16,16-trideuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493909 | |

| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75736-53-7 | |

| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75736-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)